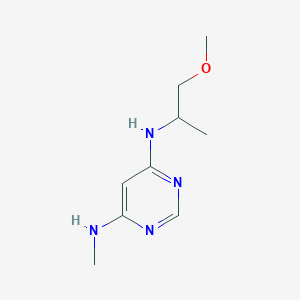
Risperidone Isoxazole-N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Risperidone Isoxazole-N-oxide is a biochemical compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 . It is a derivative of risperidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder . This compound is primarily used for research purposes, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including Risperidone Isoxazole-N-oxide, typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . One common method to generate nitrile oxides is through the dehydrochlorination of geminal chloroaldoximes, which are obtained by oxidative chlorination of the corresponding oximes using reagents such as N-chlorosuccinimide (NCS), tert-Butyl hypochlorite (t-BuOCl), sodium hypochlorite (NaOCl), or Oxone .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often focus on eco-friendly and efficient processes. For instance, risperidone can be prepared by refluxing the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in a basic aqueous solution .
Analyse Chemischer Reaktionen
Types of Reactions: Risperidone Isoxazole-N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for the cleavage and formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazole derivatives include nitrile oxides, hydroxylamine, and β-diketones . The reactions often require specific conditions such as basic or acidic environments to facilitate the formation of the desired products .
Major Products Formed: The major products formed from these reactions include various isoxazole derivatives, which exhibit a wide range of biological activities such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties .
Wissenschaftliche Forschungsanwendungen
Risperidone Isoxazole-N-oxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . They are used in the development of clinically viable drugs with diverse therapeutic activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Wirkmechanismus
The mechanism of action of Risperidone Isoxazole-N-oxide is related to its parent compound, risperidone, which is a benzisoxazole atypical antipsychotic with high 5-HT2 and dopamine-D2 receptor antagonist activity . Risperidone reduces overactivity of central mesolimbic and mesocortical pathways by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Risperidone Isoxazole-N-oxide include other isoxazole derivatives such as thiadiazole, oxadiazole, and isothiazole derivatives . These compounds share the isoxazole nucleus and exhibit a wide range of biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for the formation of various 1,3-bifunctional derivatives, making it particularly useful in synthetic chemistry and medicinal research .
Eigenschaften
Molekularformel |
C23H27FN4O3 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
InChI-Schlüssel |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)


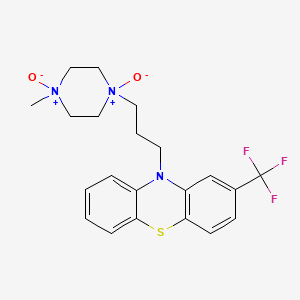


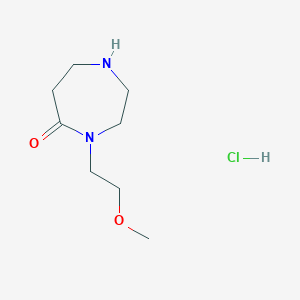

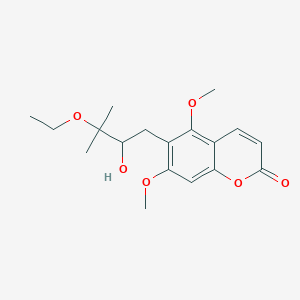
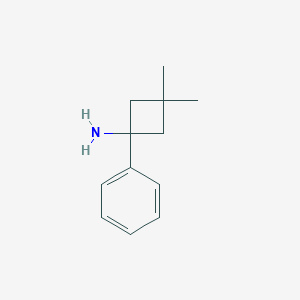
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)

